SR144528 shares a common structure with many diarylpyrazole cannabinoid antagonists. It features a central pyrazole ring substituted at the 3-position with a carboxamide group. This carboxamide further connects to a complex bicyclic structure. Further details on the specific structure-activity relationships of SR144528 and its analogues can be found in the provided papers, particularly in the study focusing on its binding site interactions [].
SR144528 acts as a selective antagonist of the CB2 receptor []. It binds to the receptor and blocks the binding of endogenous cannabinoids, such as 2-arachidonoylglycerol (2-AG) and anandamide, thereby inhibiting their downstream signaling pathways [].
Studies utilizing Glide docking simulations suggest that the amide functional group of SR144528 plays a crucial role in its binding affinity and efficacy for CB2. This interaction likely occurs at the negatively charged amino acid D275 located on the EC-3 loop of the CB2 receptor []. Additionally, aromatic stacking interactions within the transmembrane helix 5/6 aromatic cluster of CB2 also appear to contribute significantly to the binding of SR144528 [].
SR144528 has been instrumental in elucidating the role of CB2 receptors in inflammatory pain models []. Researchers have demonstrated that SR144528 can block the anti-inflammatory effects of fatty acid amide hydrolase (FAAH) inhibitors, such as URB597, in a lipopolysaccharide-induced inflammatory pain model in mice []. These findings suggest that the anti-inflammatory effects of FAAH inhibitors are mediated, at least in part, by the activation of CB2 receptors.
SR144528 has proven valuable in studying the immunomodulatory effects of cannabinoids [, ]. For example, researchers have demonstrated that SR144528 can reverse the inhibitory effects of cannabinoids on antigen-induced histamine release from mast cells, suggesting that this effect is mediated through CB2 receptor activation []. In another study, SR144528 blocked the inhibitory effects of THC and CP55940 on macrophage migration toward the HIV-1 Tat protein, confirming the involvement of CB2 receptors in this process [].
While less prominent than its use in pain and inflammation research, SR144528 has also been used to investigate the role of CB2 in cardiovascular function. For example, one study demonstrated that SR144528 failed to block the nitric oxide production induced by (R)-methanandamide in rabbit aortic endothelial cells, suggesting that this effect is independent of CB2 receptor activation []. These findings highlight the complexity of cannabinoid signaling in the vasculature.
Despite its utility in research, SR144528 has limitations, including potential off-target effects and limited bioavailability. Therefore, future research should focus on developing novel, highly selective, and potent CB2 receptor ligands with improved pharmacological properties for therapeutic development [].
Research has shown that different CB2 receptor ligands can display diverse functional selectivity profiles, activating distinct downstream signaling pathways with varying efficacies []. Future research should aim to understand the molecular mechanisms underlying this functional selectivity and its implications for therapeutic development. This understanding could lead to the development of CB2 ligands with tailored pharmacological profiles for specific therapeutic applications.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1